(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid

Übersicht

Beschreibung

(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpropanoic acid and 3-hydroxypropanoic acid.

Amidation Reaction: The 2-methylpropanoic acid is converted to its corresponding amide using a reagent like thionyl chloride, followed by reaction with ammonia or an amine.

Hydroxylation: The resulting amide is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Amidation: Utilizing continuous flow reactors to efficiently produce the amide intermediate.

Catalytic Hydroxylation: Employing catalysts to enhance the hydroxylation step, ensuring high yield and selectivity.

Automated Chiral Resolution: Implementing automated systems for chiral resolution to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 2-(2-methylpropanamido)propanoic acid.

Reduction: Formation of 2-(2-methylpropylamino)propanoic acid.

Substitution: Formation of 2-(2-methylpropanamido)-3-chloropropanoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antihypertensive Agents

One significant application of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is in the synthesis of antihypertensive drugs. It serves as an intermediate for compounds like Ambrisentan, which is used for treating pulmonary arterial hypertension (PAH). The synthesis pathway involves the conversion of this compound into more complex structures that exhibit therapeutic effects against hypertension by antagonizing endothelin receptors .

Peptide Synthesis

This compound can also be utilized in peptide synthesis due to its amino acid-like structure. It can be incorporated into peptides to modify their biological activity or stability. The incorporation of such derivatives can enhance the pharmacokinetic properties of therapeutic peptides, making them more effective in clinical settings.

Biochemical Applications

Metabolic Studies

this compound can act as a biomarker in metabolic studies. Its presence and concentration in biological samples can provide insights into metabolic pathways involving amino acids and their derivatives. Understanding these pathways is crucial for elucidating various metabolic disorders and developing targeted therapies .

Enzyme Substrates

This compound may serve as a substrate for specific enzymes involved in amino acid metabolism. Studying its interaction with these enzymes can help in understanding enzyme kinetics and mechanisms, contributing to the broader field of enzymology.

Analytical Chemistry

Mass Spectrometry Studies

The compound's mass spectrometric properties have been analyzed to understand its fragmentation patterns and stability under various conditions. This information is valuable for developing analytical methods for detecting and quantifying this compound in biological samples .

Wirkmechanismus

The mechanism of action of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R)-3-hydroxy-2-(2-methylpropanamido)propanoic acid: The enantiomer of the compound with different biological activity.

2-hydroxy-2-methylpropiophenone: A structurally similar compound with different functional groups and applications.

Allicin: Another compound with a similar amide functional group but different overall structure and biological properties.

Uniqueness

(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties

Biologische Aktivität

(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid, also known as KWB93601, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on cellular mechanisms, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

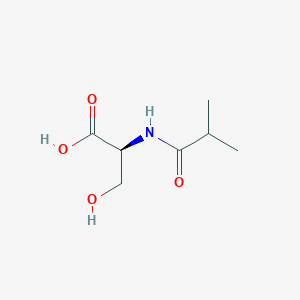

The compound's chemical structure can be depicted as follows:

- Chemical Formula : CHNO

- Molecular Weight : 145.17 g/mol

Chemical Structure

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects on various cancer cell lines, including A549 (non-small cell lung cancer) cells. The results indicated that certain derivatives could reduce cell viability significantly while showing lower toxicity towards normal cell lines, suggesting a selective action against cancer cells .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that certain derivatives of this compound possess significant radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have reported that related compounds exhibit activity against multidrug-resistant pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways . This suggests that this compound could be further explored as a scaffold for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Variations in side chains and functional groups have been shown to influence both potency and selectivity towards different biological targets. For instance, modifications at the amido group have resulted in enhanced binding affinity to specific receptors associated with cancer progression .

Case Studies

- Cytotoxicity Against A549 Cells : A study investigated the effectiveness of various derivatives of this compound against A549 cells. The most potent derivative reduced cell viability by over 50% at low micromolar concentrations while sparing normal Vero cells from significant cytotoxicity .

- Antioxidant Assessment : The DPPH radical scavenging assay was used to evaluate the antioxidant capacity of several derivatives. Compounds showed varying degrees of effectiveness, with some achieving scavenging rates comparable to ascorbic acid, indicating potential for therapeutic use in oxidative stress-related conditions .

- Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid?

- Methodological Answer : Use chiral auxiliary-assisted synthesis or enzymatic catalysis (e.g., lipases or acylases) to preserve stereochemistry. For example, tert-butoxycarbonyl (Boc) protection of the amine group can minimize racemization during coupling reactions . Purify intermediates via flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the desired (2S)-enantiomer .

Q. Which analytical techniques are most reliable for confirming the compound’s structural identity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) with high-resolution mass spectrometry (HR-MS). For stereochemical validation, compare optical rotation values ([α]ᴅ) to literature standards or use X-ray crystallography if single crystals are obtainable .

Q. How can researchers resolve conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer : Perform systematic solubility studies using Hansen solubility parameters (HSPs) to identify optimal solvents. For example, dimethyl sulfoxide (DMSO) may enhance solubility due to hydrogen-bonding interactions with the hydroxy and amide groups, while ethyl acetate could precipitate impurities .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for environmental variability. Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins and validate results against computational docking simulations (e.g., AutoDock Vina) .

Q. How can racemization during long-term storage be quantified and mitigated?

- Methodological Answer : Monitor enantiomeric excess (ee) over time via chiral HPLC (e.g., Chiralpak IG-3 column) under accelerated stability conditions (40°C/75% RH). Lyophilization or storage in inert atmospheres (argon) reduces hydrolysis and racemization risks .

Q. What in silico models predict metabolic stability in mammalian systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using software like Schrödinger’s ADMET Predictor. Input molecular descriptors (e.g., logP, topological polar surface area) to estimate hepatic clearance and cytochrome P450 interactions .

Q. How do pH-dependent conformational changes impact the compound’s reactivity?

- Methodological Answer : Use variable-temperature NMR to study protonation states of the hydroxy and carboxyl groups. Molecular dynamics simulations (e.g., GROMACS) can model pH-induced structural shifts and correlate them with reaction kinetics .

Q. Key Considerations

- Contradictions in Evidence : While some sources recommend Boc protection for amine stability , others suggest Fmoc groups for easier deprotection . Validate choice based on downstream applications (e.g., peptide synthesis vs. small-molecule studies).

- Limitations : Experimental designs in cited studies often lack real-world matrix complexity (e.g., biological fluids). Augment protocols with spiked recovery experiments in plasma or cell lysates to improve translational relevance .

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-(2-methylpropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEFPFCSTSMYJB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.